molecular formula C12H7ClN4O2S B12193686 8-chloro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide

8-chloro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12193686
M. Wt: 306.73 g/mol
InChI Key: HJBHRRHJHOEJPX-UHFFFAOYSA-N
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Description

8-chloro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a thiadiazole ring, a quinoline core, and a carboxamide group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus oxychloride.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.

    Coupling Reaction: The final step involves coupling the thiadiazole ring with the chlorinated quinoline core in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The chloro group in the quinoline core can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-chloro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 8-chloro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in microbial or cancer cell proliferation.

    Pathways Involved: The compound can interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: Lacks the thiadiazole ring.

    4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide: Lacks the chloro group.

    8-chloro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline: Lacks the carboxamide group.

Uniqueness

The presence of both the thiadiazole ring and the chloro group in 8-chloro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide contributes to its unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C12H7ClN4O2S

Molecular Weight

306.73 g/mol

IUPAC Name

8-chloro-4-oxo-N-(1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C12H7ClN4O2S/c13-8-3-1-2-6-9(8)14-4-7(10(6)18)11(19)16-12-17-15-5-20-12/h1-5H,(H,14,18)(H,16,17,19)

InChI Key

HJBHRRHJHOEJPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NC3=NN=CS3

Origin of Product

United States

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